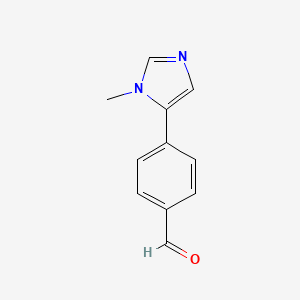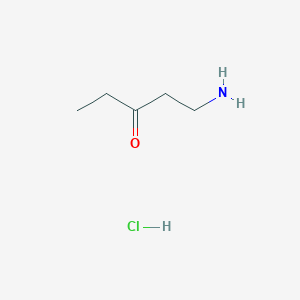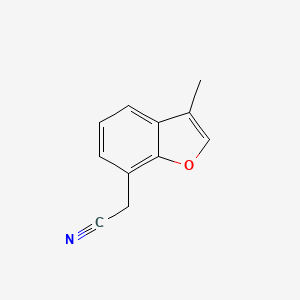![molecular formula C10H18Cl2N4 B6618456 N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 1803572-10-2](/img/structure/B6618456.png)
N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride (NMPP) is a synthetic compound that has become increasingly popular in scientific research applications due to its ability to act as a potent agonist for the NMDA receptor. It has a wide range of applications in the fields of neuroscience, pharmacology, and biochemistry. NMPP is a highly versatile compound that can be used in a variety of laboratory experiments and has been found to have numerous biochemical and physiological effects on the body. We will also discuss the potential future directions of NMPP research.
科学研究应用
N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications. It is most commonly used as an agonist for the NMDA receptor, which plays a role in learning and memory. N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has been used to study the effects of NMDA receptor activation on synaptic plasticity and neuronal excitability. It has also been used to study the effects of NMDA receptor activation on the development of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has been used to study the effects of NMDA receptor activation on the development of addiction and drug abuse.
作用机制
N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride acts as an agonist for the NMDA receptor, which is a glutamate receptor that is involved in learning and memory. When N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride binds to the NMDA receptor, it causes the receptor to open and allows calcium to enter the cell. This influx of calcium triggers a cascade of biochemical events that result in the activation of the NMDA receptor and subsequent changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has been found to have numerous biochemical and physiological effects on the body. It has been found to increase the levels of glutamate in the brain, which is involved in learning and memory. It has also been found to increase the levels of dopamine, which is involved in reward and pleasure. In addition, N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has been found to reduce the levels of stress hormones such as cortisol and adrenaline, which can reduce anxiety and improve mood.
实验室实验的优点和局限性
N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has several advantages for use in laboratory experiments. It is a highly potent agonist for the NMDA receptor and has been found to have numerous biochemical and physiological effects on the body. In addition, N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is relatively stable and has a long shelf life. However, there are some limitations to using N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride in laboratory experiments. It is a synthetic compound and can be difficult to synthesize in large quantities. In addition, N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is a highly potent compound and should be used with caution in laboratory experiments.
未来方向
N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has a wide range of potential future directions of research. It has been found to have a variety of effects on the brain, which suggests that it may have therapeutic potential for neurological and psychiatric disorders. In addition, N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride may have potential applications in the field of drug development and drug delivery. It may also have potential applications in the field of gene therapy, as it has been found to affect gene expression and protein synthesis in the brain. Finally, N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride may have potential applications in the field of stem cell research, as it has been found to affect stem cell differentiation and proliferation.
合成方法
N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride can be synthesized using several different methods. The most common and widely used method is the reaction between pyrrolidine and methylpyrimidine in aqueous solution. This reaction is catalyzed by the presence of an acid such as hydrochloric acid or sulfuric acid. The reaction produces N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride dihydrochloride in an aqueous solution. Other methods of synthesis include the reaction between pyrrolidine and methylpyrimidine in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
属性
IUPAC Name |
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(9-3-6-11-7-9)8-10-12-4-2-5-13-10;;/h2,4-5,9,11H,3,6-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWDTVSUGWSUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CC=N1)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)

![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)